Thiazole-2,4-diamine hydrochloride

描述

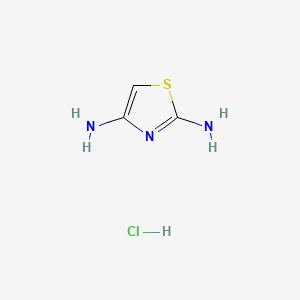

Thiazole-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C3H6ClN3S and its molecular weight is 151.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139725. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Thiazole-2,4-diamine hydrochloride, like other thiazole derivatives, has a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s primary targets are likely to be enzymes involved in metabolism . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. The thiazole ring in the compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows the compound to interact with its targets in various ways, potentially altering their function and leading to the observed biological effects .

Biochemical Pathways

This compound can affect various biochemical pathways due to its ability to modulate the activity of many enzymes involved in metabolism . For example, thiazole-containing compounds like Vitamin B1 (thiamine) play a role in the release of energy from carbohydrates during metabolism and in the synthesis of neurotransmitters, such as acetylcholine . .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability. The compound’s lipophilicity, as indicated by its Log Po/w values, can also influence its ADME properties .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. Given its wide range of biological activities, the compound could potentially have diverse effects at the molecular and cellular level . For example, its antioxidant activity could involve neutralizing harmful free radicals, while its antimicrobial activity could involve inhibiting the growth of bacteria or fungi.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in different solvents can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its interactions with its targets.

生物活性

Thiazole-2,4-diamine hydrochloride is an important compound within the thiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and other therapeutic potentials, supported by relevant research findings and data.

Overview of Thiazole Compounds

Thiazole derivatives are recognized for their broad spectrum of biological activities. They serve as pharmacophores in numerous therapeutic agents, including more than 18 FDA-approved drugs. The thiazole ring is associated with various pharmacological effects such as antimicrobial , antitumor , anti-inflammatory , and antidiabetic activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a series of 2,4-disubstituted thiazoles were synthesized and tested for cytotoxic activity against multiple human cancer cell lines (HepG2, MCF-7, HCT116, and HeLa). Notably, compounds exhibited IC50 values ranging from 3.35 to 18.69 μM, indicating significant cytotoxic effects . The most potent compounds demonstrated superior inhibition of tubulin polymerization, a critical mechanism in cancer cell proliferation.

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5c | HepG2 | 3.35 ± 0.2 | Tubulin Inhibition |

| 6d | MCF-7 | 18.69 ± 0.9 | Tubulin Inhibition |

| 7c | HCT116 | 2.00 ± 0.12 | Tubulin Inhibition |

| 9a | HeLa | 2.38 ± 0.14 | Tubulin Inhibition |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. A study evaluated various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other strains. The results indicated that certain derivatives exhibited significant activity with inhibition zones comparable to established antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity Against MRSA

| Compound | Inhibition Zone (mm) | Reference Drug Zone (mm) |

|---|---|---|

| Compound A | 16 mm | Ciprofloxacin: 35 mm |

| Compound B | 18 mm | Ciprofloxacin: 35 mm |

Other Biological Activities

Thiazole derivatives are also noted for their anti-inflammatory , antidiabetic , and antioxidant activities . These properties make them valuable in treating various diseases beyond cancer.

Case Studies

- Anticancer Mechanism Study : A molecular docking study revealed that thiazole derivatives bind effectively to the tubulin active site, leading to inhibition of microtubule formation which is crucial for cell division .

- Antimicrobial Efficacy : A recent study identified a novel thiazole compound with potent activity against clinically relevant isolates of MRSA and other resistant strains . This highlights the potential of thiazole derivatives in combating antibiotic resistance.

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, novel thiazole-pyridine hybrids have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). One specific thiazole-pyridine hybrid demonstrated an IC50 of 5.71 μM against MCF-7, outperforming the standard drug 5-fluorouracil (IC50 of 6.14 μM) due to the presence of an electron-withdrawing chlorine group .

Antimicrobial Properties:

Thiazole-2,4-diamine hydrochloride has also been evaluated for its antimicrobial activity. Studies have reported that certain thiazole derivatives exhibit significant antibacterial effects against strains such as Mycobacterium tuberculosis. For example, a derivative showed an MIC of 0.09 µg/mL against this pathogen .

Anticonvulsant Activity:

Research has indicated that thiazole-containing compounds can exhibit anticonvulsant properties. A specific analogue derived from thiazole demonstrated a median effective dose (ED50) of 18.4 mg/kg in animal models, highlighting its potential for treating epilepsy .

Biological Research

Enzyme Inhibition:

Thiazole derivatives have been investigated as potential enzyme inhibitors. The structural features of thiazoles allow them to interact with various biological targets, making them suitable candidates for drug development aimed at inhibiting specific enzymes involved in disease processes.

Cell Proliferation Studies:

this compound has been utilized in studies assessing cell proliferation and apoptosis. Its derivatives have been shown to inhibit the growth of cancer cell lines while sparing normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .

Material Science

Synthesis of Functional Materials:

Thiazoles are integral in synthesizing functional materials due to their ability to form stable complexes with metals. These complexes can be utilized in catalysis and as precursors for advanced materials with tailored properties .

Case Studies and Research Findings

化学反应分析

Nucleophilic Substitution Reactions

The primary and secondary amine groups in thiazole-2,4-diamine hydrochloride participate in nucleophilic substitution reactions. For example:

-

Chloroacetylation : Reacting with chloroacetyl chloride in 1,4-dioxane and triethylamine yields α-chloroacetamide intermediates. This reaction is critical for synthesizing pharmacologically active thiazole derivatives .

Reaction Scheme :

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiazole-2,4-diamine, ClCH₂COCl | 1,4-dioxane, Et₃N, reflux | 2-Chloro-N-(thiazol-2-yl)acetamide | 85–92% |

Cyclocondensation with Thiourea

This compound undergoes cyclization with thiourea in the presence of K₂CO₃ to form fused thiazole systems :

Reaction Scheme :

| Reactants | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Thiazole-2,4-diamine, Thiourea | K₂CO₃, acetone, reflux | N⁴-Phenylthiazole-2,4-diamine | Anticancer agents |

Condensation with Carbonyl Compounds

The amine groups react with aldehydes or ketones to form Schiff bases, which are pivotal in synthesizing bioactive molecules :

Reaction Scheme :

| Reactants | Conditions | Product | Biological Activity | Source |

|---|---|---|---|---|

| Thiazole-2,4-diamine, 4-Methoxybenzaldehyde | Acetic acid, reflux | 4-(4-Methoxyphenyl)thiazole-2,4-diamine Schiff base | Anticonvulsant |

Formation of Urea Derivatives

Reaction with isocyanates generates urea-linked thiazole derivatives, expanding structural diversity for drug discovery :

Reaction Scheme :

| Reactants | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Thiazole-2,4-diamine, 2-Chloroethylisocyanate | DMF, K₂CO₃, RT | 1-(2-Chloroethyl)-3-(thiazol-2-yl)urea | Tubulin inhibitors |

Diazotization and Coupling Reactions

The primary amine at position 2 undergoes diazotization, enabling the synthesis of arylazo-thiazole derivatives :

Reaction Scheme :

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiazole-2,4-diamine, 4-Nitroaniline | NaNO₂, HCl, 0–5°C | 5-(4-Nitrophenylazo)thiazole-2,4-diamine | 70–78% |

Coordination with Metal Ions

The nitrogen and sulfur atoms facilitate chelation with transition metals, forming complexes with enhanced bioactivity :

Reaction Scheme :

| Metal Salt | Conditions | Complex Formed | Application | Source |

|---|---|---|---|---|

| CuCl₂ | Ethanol, reflux | Cu(II)-thiazole complex | Antimicrobial |

Electrophilic Aromatic Substitution

The thiazole ring undergoes halogenation or nitration at position 5 due to its electron-rich nature :

Reaction Scheme :

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiazole-2,4-diamine, HNO₃ | H₂SO₄, 0°C | 5-Nitrothiazole-2,4-diamine | 60–65% |

Key Mechanistic Insights

-

Amine Reactivity : The primary amine at position 2 is more nucleophilic than the secondary amine at position 4, directing regioselectivity in substitution and condensation reactions .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance reaction rates by stabilizing intermediates .

-

Electronic Effects : Electron-withdrawing substituents on the thiazole ring increase electrophilic substitution reactivity at position 5 .

属性

IUPAC Name |

1,3-thiazole-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S.ClH/c4-2-1-7-3(5)6-2;/h1H,4H2,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAUAFCGXNRKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20986615 | |

| Record name | 2-Imino-2,3-dihydro-1,3-thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36518-76-0, 72792-54-2, 67355-26-4 | |

| Record name | 4-Thiazolamine, 2,5-dihydro-2-imino-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036518760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72792-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 72792-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-2,3-dihydro-1,3-thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-2,4-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。